

Impact of pH on lactate dehydrogenase activity in assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L*-lactate

Cat. No.: B1674914

[Get Quote](#)

Technical Support Center: Lactate Dehydrogenase Assays

This guide provides troubleshooting advice and frequently asked questions regarding the impact of pH on lactate dehydrogenase (LDH) activity in assays. It is intended for researchers, scientists, and drug development professionals to help ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a lactate dehydrogenase (LDH) assay?

A1: The optimal pH for an LDH assay depends critically on the direction of the reaction being measured.

- Pyruvate to Lactate (P → L): The reduction of pyruvate to lactate, which measures NADH consumption, generally has a broad optimal pH range between 7.2 and 7.4.[1][2]
- Lactate to Pyruvate (L → P): The oxidation of lactate to pyruvate, which measures NADH formation, is favored at an alkaline pH.[3] The optimal pH for this reaction is typically in the range of 8.3 to 9.0, with some protocols using buffers as high as pH 10.0.[1][3][4]

Q2: How does an incorrect pH affect my LDH assay results?

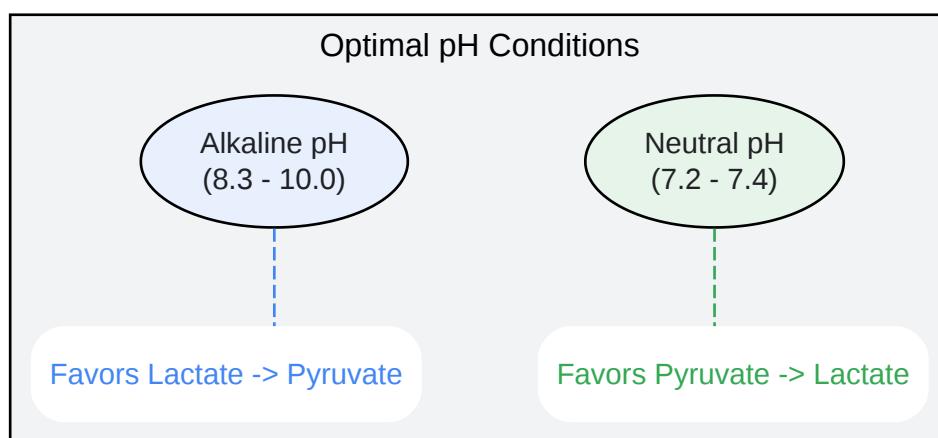
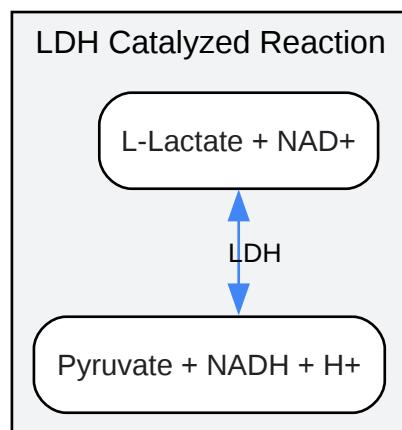
A2: Using a suboptimal pH can significantly impact LDH activity and lead to inaccurate results.

- Reduced Enzyme Activity: Deviating from the optimal pH range for the specific reaction direction will result in lower measured enzyme activity. At a pH of 6.2 or lower, LDH activity can drop to less than half of its optimal level.[5]
- Altered Enzyme Kinetics: For human LDH-A, acidic conditions (pH below 7.0) can cause the enzyme to switch from standard Michaelis-Menten kinetics to more complex allosteric kinetics.[6][7] This change is linked to the dissociation of the enzyme's tetrameric structure. [6][7][8]
- Underestimation of Cytotoxicity: In cytotoxicity assays, bacterial contamination can lower the pH of the culture medium through fermentation.[5] This acidic environment can directly inhibit the released LDH, leading to an underestimation of cell death.[5]

Q3: Why are there different optimal pH values for the forward and reverse LDH reactions?

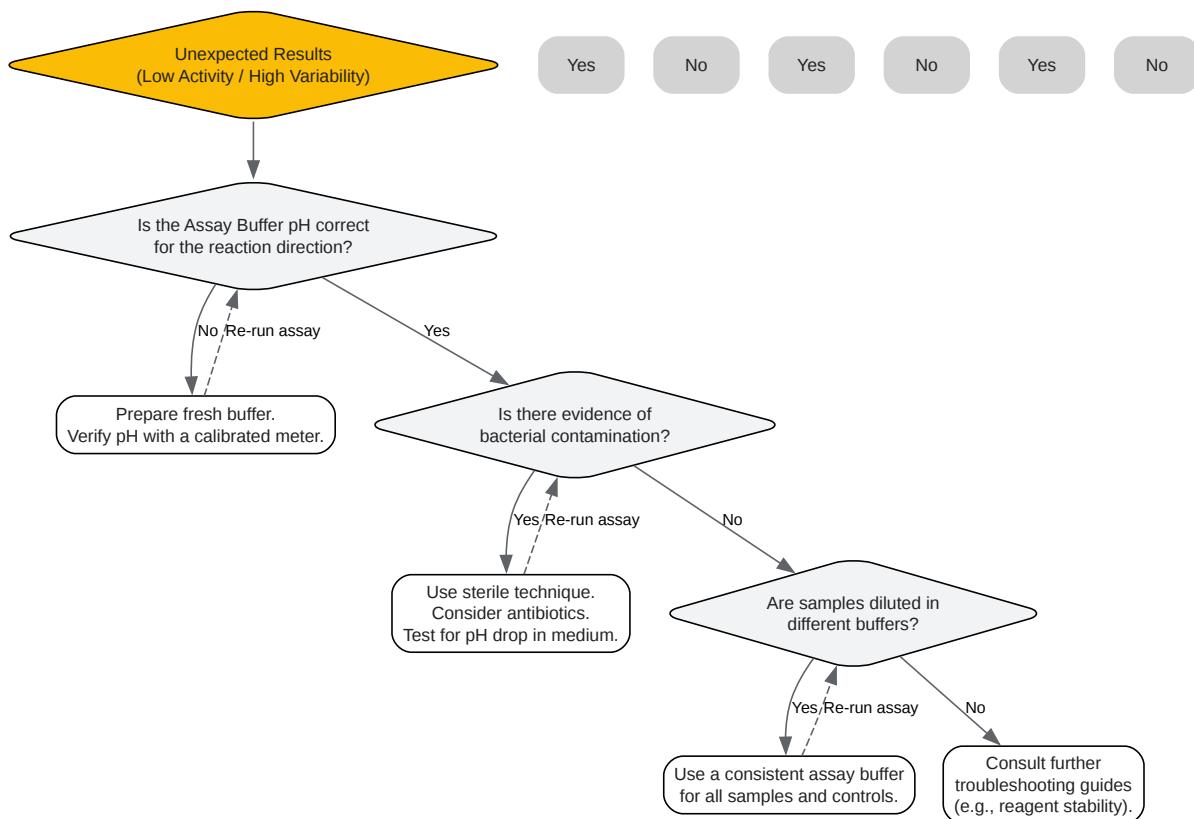
A3: The differing pH optima are due to the equilibrium of the reaction and the proton exchange involved. The oxidation of lactate to pyruvate ($L \rightarrow P$) releases a proton, and this process is favored by an alkaline environment which helps to remove the protons and drive the reaction forward according to Le Chatelier's principle. Conversely, the reduction of pyruvate to lactate ($P \rightarrow L$) consumes a proton, which is favored at a more neutral pH.

Q4: Can the pH of my cell culture medium or sample buffer interfere with the assay?

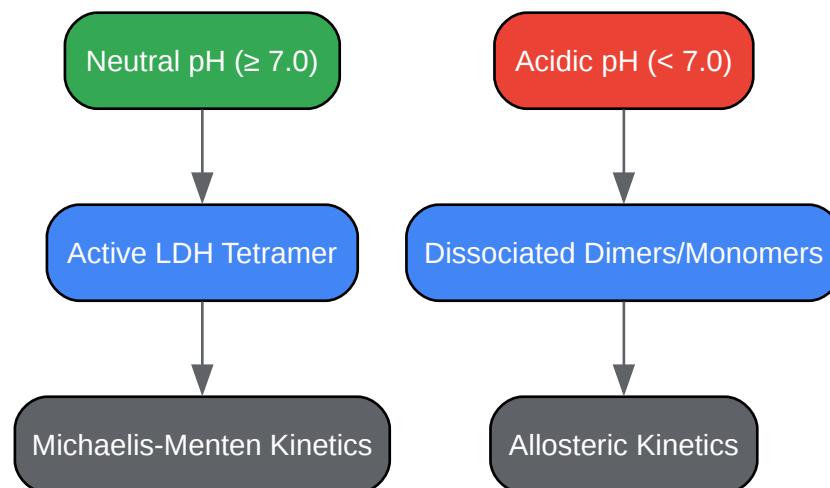


A4: Yes. The buffer used for the assay is designed to bring the final reaction mixture to the optimal pH. However, if your sample is in a strongly buffered or highly acidic/alkaline solution, it could shift the final pH of the assay mixture outside the optimal range. It is crucial to use the recommended assay buffer for sample preparation or dilution to ensure consistency. For cytotoxicity assays, a significant decrease in the pH of the cell culture medium due to factors like bacterial growth or high metabolic activity can inhibit LDH and affect results.[5]

Quantitative Data Summary

The optimal pH for LDH activity varies depending on the enzyme source and the direction of the reaction.


LDH Source	Reaction Direction	Optimal pH
Human Isoenzymes (LDH1-LDH5)	Pyruvate → Lactate	7.20 - 7.40
Human Isoenzymes (LDH1-LDH5)	Lactate → Pyruvate	8.30 - 8.88
Human LDH-A (recombinant)	Pyruvate → Lactate	Catalytic efficiency maximum at pH 6.5
Bovine Heart LDH	Lactate → Pyruvate	~10.0
Enterococcus mundtii LDH	Pyruvate → Lactate	5.5 - 7.5
Varanus Liver LDH-1	Not Specified	7.5
D-Lactate Dehydrogenase	Pyruvate → Lactate	7.0 - 7.5
Corynebacterium glutamicum	Lactate → Pyruvate	6.5
Corynebacterium glutamicum	Pyruvate → Lactate	8.5

Visual Guides and Workflows



[Click to download full resolution via product page](#)

Caption: LDH reaction equilibrium and its dependence on pH.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for pH-related LDH assay issues.

[Click to download full resolution via product page](#)

Caption: Impact of pH on LDH quaternary structure and kinetics.

Troubleshooting Guide

Problem	Possible pH-Related Cause	Suggested Solution
Low or No LDH Activity	The assay buffer pH is incorrect for the reaction direction being measured (e.g., using a pH 7.4 buffer for the L → P reaction).	Verify that you are using the correct buffer for your chosen assay direction. For L → P, an alkaline buffer (pH 8.2-10.0) is required. ^{[1][3][9]} For P → L, a neutral buffer (pH 7.2-7.4) is optimal. ^[1]
The pH of the cell culture medium has dropped significantly due to bacterial contamination or high cell metabolism, inhibiting the released LDH.	Check the pH of your culture medium. If it is acidic (below ~6.8), the results may be compromised. ^[5] Ensure aseptic techniques to prevent contamination.	
The assay buffer was not allowed to warm to room temperature before use.	Allow all assay components, especially the buffer, to equilibrate to room temperature (or the specified assay temperature, e.g., 37°C) before starting the reaction.	
High Variability Between Replicates	Samples were prepared or diluted in different buffers (e.g., some in PBS, some in media), causing slight pH shifts in the final reaction mixture.	Standardize all sample and control dilutions using the same assay buffer provided with the kit or recommended in the protocol.
Positive Control Shows Low Activity	The buffer used to dilute the positive control LDH standard was not at the optimal pH, reducing its activity.	Dilute the LDH standard in the official assay buffer. Prepare fresh dilutions for each experiment as enzyme activity can degrade over time.

Experimental Protocol: Colorimetric LDH Cytotoxicity Assay

This protocol is a generalized methodology for determining cytotoxicity by measuring LDH released from damaged cells into the culture supernatant.

1. Reagent Preparation:

- Assay Buffer: Prepare a Tris-based buffer at the optimal pH for the L → P reaction, typically pH 8.2.[9][10]
- Substrate Solution: Prepare a solution containing lithium lactate.[9][11]
- Cofactor/Dye Mixture: Prepare a solution containing NAD⁺, an electron mediator (like diaphorase or PMS), and a tetrazolium salt (like INT).[9][11] This is often supplied as a lyophilized mix. Reconstitute according to the manufacturer's instructions immediately before use and protect from light.
- Lysis Solution: A 9-10% Triton X-100 solution to be used for the maximum LDH release control.
- Stop Solution: 1 M Acetic Acid to stop the enzymatic reaction.[9][10]

2. Assay Procedure:

- Cell Plating: Seed cells in a 96-well plate at a predetermined density and culture overnight to allow for attachment. Include wells for the following controls:
 - Untreated Cells (Negative Control for cytotoxicity)
 - Maximum LDH Release (Positive Control)
 - Culture Medium Blank (Background)
- Compound Treatment: Treat cells with the test compounds and incubate for the desired duration. For the "Maximum LDH Release" wells, add Lysis Solution 45 minutes before the end of the incubation period.[12]

- Sample Collection: After incubation, carefully transfer 50 μ L of cell-free supernatant from each well to a new, clear 96-well plate.[9]
- Reaction Initiation: Prepare the Assay Reagent by mixing the Substrate Solution and the Cofactor/Dye Mixture according to the kit protocol. Add 50 μ L of this Assay Reagent to each well of the new plate containing the supernatant.[9]
- Incubation: Incubate the plate at room temperature, protected from light, for 10-30 minutes. The incubation time can be optimized; the reaction should proceed long enough to generate a signal but not so long that the maximum control wells become saturated.[9][10]
- Reaction Termination: Add 50 μ L of Stop Solution to each well.[9][10]
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9][11] A reference wavelength of ~680 nm can be used to subtract background absorbance.[12]

3. Data Calculation:

Calculate the percentage of cytotoxicity using the following formula:

Cytotoxicity (%) = $[(\text{Sample Abs} - \text{Medium Blank Abs}) / (\text{Max LDH Abs} - \text{Medium Blank Abs})] \times 100$

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. tycmhoffman.com [tycmhoffman.com]
- 4. researchgate.net [researchgate.net]

- 5. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Human lactate dehydrogenase A undergoes allosteric transitions under pH conditions inducing the dissociation of the tetrameric enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pH on lactate dehydrogenase substrate inhibition | Poster Board #1735 - American Chemical Society [acs.digitellinc.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- To cite this document: BenchChem. [Impact of pH on lactate dehydrogenase activity in assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674914#impact-of-ph-on-lactate-dehydrogenase-activity-in-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com